molecular formula C12H15N3 B3156362 3-Isopropyl-1-phenyl-1H-pyrazol-5-amine CAS No. 827614-44-8

3-Isopropyl-1-phenyl-1H-pyrazol-5-amine

Cat. No. B3156362
CAS RN: 827614-44-8
M. Wt: 201.27 g/mol
InChI Key: RZIRPJOVBWGTDI-UHFFFAOYSA-N
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Description

“3-Isopropyl-1-phenyl-1H-pyrazol-5-amine” is a biochemical used for proteomics research . Its molecular formula is C12H15N3 and has a molecular weight of 201.27 .


Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The Chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones

This research highlights the reactivity of similar pyrazoline derivatives in synthesizing a wide range of heterocyclic compounds, such as pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. The unique reactivity offers mild reaction conditions for generating versatile cynomethylene dyes from a broad array of precursors, including amines and phenols, underscoring the chemical's significance in heterocyclic and dyes synthesis (Gomaa & Ali, 2020).

Hybrid Catalysts in Synthesis

Hybrid Catalysts for 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones Synthesis

The review covers the application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. It emphasizes the role of organocatalysts, metal catalysts, and green solvents in the one-pot multicomponent synthesis, showcasing the scaffold's wide applicability (Parmar, Vala, & Patel, 2023).

Regioselectivity in Chemical Reactions

Regio-Orientation in Pyrazolo[1,5-a]pyrimidines

This work focuses on the regioselectivity and orientation of reactions involving 3(5)-aminopyrazoles and 1,3-bielectrophilic reagents, leading to the formation of pyrazolo[1,5-a]pyrimidines. It addresses the nucleophilicity of the exocyclic NH2 group and the endocyclic NH in 3(5)-aminopyrazoles, providing insights into the structural assignment of these compounds, which is crucial for designing specific reactions and developing targeted synthetic pathways (Mohamed & Mahmoud, 2019).

Safety and Hazards

As per the safety data sheet of a similar compound, “5-phenyl-1H-pyrazol-3-amine”, it is advisable to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation is recommended. In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Mechanism of Action

Target of Action

It’s known that pyrazoline derivatives, to which this compound belongs, are pharmacologically active scaffolds . They are present in several marketed molecules with a wide range of uses, establishing their importance in pharmaceutical and agricultural sectors .

Mode of Action

It’s known that pyrazolines can interact with various biological targets due to their versatile structure . The exact interaction with its targets and the resulting changes would depend on the specific biological target and the environmental conditions.

Biochemical Pathways

It’s known that pyrazoline derivatives can affect a wide range of biochemical pathways due to their broad-spectrum utility . The downstream effects would depend on the specific pathway and the context of the biological system.

Pharmacokinetics

The compound is a solid with a predicted boiling point of 3478° C at 760 mmHg and a predicted density of 11 g/cm^3 . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

It’s known that pyrazoline derivatives can have a wide range of effects due to their broad-spectrum utility . The specific effects would depend on the biological context and the specific targets of the compound.

properties

IUPAC Name

2-phenyl-5-propan-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-9(2)11-8-12(13)15(14-11)10-6-4-3-5-7-10/h3-9H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIRPJOVBWGTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=C1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401254797
Record name 3-(1-Methylethyl)-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

827614-44-8
Record name 3-(1-Methylethyl)-1-phenyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=827614-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1-Methylethyl)-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Using the procedure described in Example 308A Step 1, to a solution of 4-methyl-3-oxopentanenitrile (303 mg, 2.7 mmol) prepared as described in Example 122A Step 1, in anhydrous EtOH (6 ml) was added phenylhydrazine hydrochloride (473 mg, 3.3 mmol) and the reaction mixture was heated at 65° C. overnight. The residue was purified by silica gel chromatography (hexane/ethyl acetate 2-50%) to afford 3-isopropyl-1-phenyl-1H-pyrazol-5-amine (423 mg, 77%) as a solid. 1H NMR (300 MHz, CDCl3) δ 1.22 (d, J=6 Hz, 6H), 3.86 (brs, 2H), 5.35 (s, 1H), 7.21-7.49 (m, 5H); LC-MS (ESI) m/z 202 (M+H)+.
Quantity
303 mg
Type
reactant
Reaction Step One
Quantity
473 mg
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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